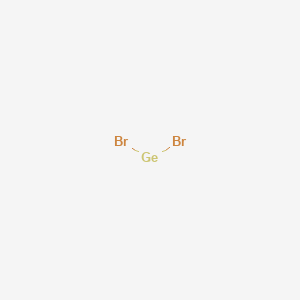

![molecular formula C20H16F3N3O3S B2953607 Benzo[d][1,3]dioxol-5-yl(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1396862-14-8](/img/structure/B2953607.png)

Benzo[d][1,3]dioxol-5-yl(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

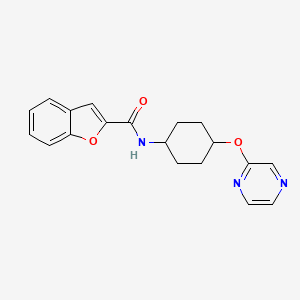

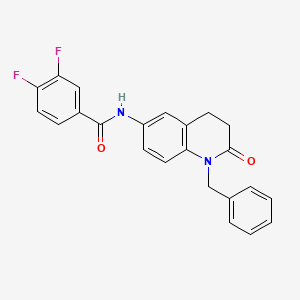

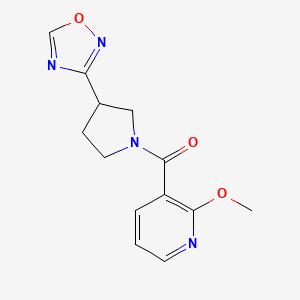

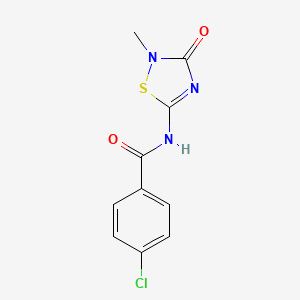

The compound “Benzo[d][1,3]dioxol-5-yl(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a complex organic molecule. It is related to a series of compounds that have been synthesized and evaluated for their anticancer activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another synthesis method involves the use of sesamol and 4-(dimethylamino)-pyridin (DMAP) dissolved in dry tetrahydrofuran .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For instance, the structure of a related compound, 1-benzo [1,3]dioxol-5-yl-indoles, was resolved by determining the functional groups from FT-IR and FT-Raman spectra .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been investigated. The reaction mixture was filtrated and the filtrate was concentrated under vacuum to remove the solvent. The residue was dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 4- (Benzo [d] [1,3]dioxol-5-yl)-5-methylthiazol-2-amine has a molecular weight of 234.27 .Scientific Research Applications

Antitumor Activity

This compound has been studied for its potential antitumor properties. A series of N-aryl derivatives of benzo[d][1,3]dioxol-5-ylmethyl thiazolamines, which are structurally related to the given compound, have shown potent growth inhibition properties against various cancer cell lines, including HeLa, A549, and MCF-7 . These compounds can interfere with the proliferation of cancer cells, making them a subject of interest for developing new anticancer drugs.

Mechanism of Action

Benzo[d][1,3]dioxol-5-yl

This is a common motif in many bioactive molecules. It’s found in compounds like sesamolin , which has been studied for its antioxidant properties.

4-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)

Benzo[d]thiazol-2-yl compounds have been studied for their anticancer activity . The trifluoromethyl group often enhances the lipophilicity and metabolic stability of pharmaceuticals.

Remember, drug discovery is a complex process that involves the identification of candidates, synthesis, characterization, screening, and assays for therapeutic efficacy. Once a compound is identified as therapeutically valuable, it undergoes more testing in the form of clinical trials before receiving approval for mass production and sale .

Safety and Hazards

Future Directions

The future directions for the study of similar compounds have been suggested. For example, compound C27 could be developed as a potential antitumor agent . Further optimization of these compounds may lead to more active analogs and a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name |

1,3-benzodioxol-5-yl-[4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N3O3S/c21-20(22,23)13-2-1-3-16-17(13)24-19(30-16)26-8-6-25(7-9-26)18(27)12-4-5-14-15(10-12)29-11-28-14/h1-5,10H,6-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDHYEFCXYIPSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzoate](/img/structure/B2953529.png)

![1-(4-Chlorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2953539.png)

![N-[(4-methylphenyl)methyl]-6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2953542.png)

![2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid](/img/structure/B2953543.png)